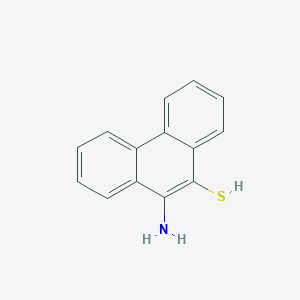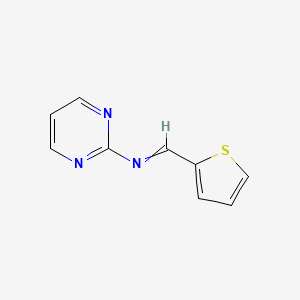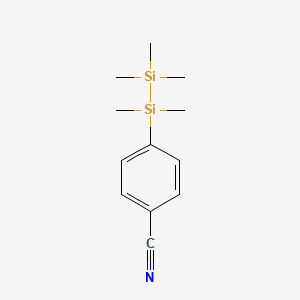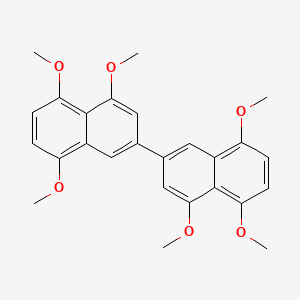![molecular formula C9H14N4O5 B12543899 Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid CAS No. 652148-34-0](/img/structure/B12543899.png)
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring with two keto groups and a carbamoyl group attached to a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid typically involves the reaction of piperazine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions are optimized to achieve high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)ethyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)butyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)methyl]carbamic acid
Uniqueness
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is unique due to its specific structural features, such as the length of the propyl chain and the positioning of the carbamoyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
652148-34-0 |
|---|---|
Molekularformel |
C9H14N4O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
carbamoyl-[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid |
InChI |
InChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15) |
InChI-Schlüssel |
AYXVVBVFKWLKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)

![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)
